(2R,3R,4R,5R)-2-(5-Acetamido-4-carbamoyl-1H-imidazol-1-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate
Description
Properties
Molecular Formula |
C17H22N4O9 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(5-acetamido-4-carbamoylimidazol-1-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H22N4O9/c1-7(22)20-16-12(15(18)26)19-6-21(16)17-14(29-10(4)25)13(28-9(3)24)11(30-17)5-27-8(2)23/h6,11,13-14,17H,5H2,1-4H3,(H2,18,26)(H,20,22)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
XERYELNNVFTKHS-LSCFUAHRSA-N |
Isomeric SMILES |
CC(=O)NC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)C(=O)N |
Canonical SMILES |
CC(=O)NC1=C(N=CN1C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)C(=O)N |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4R,5R)-2-(5-acetamido-4-carbamoyl-1H-imidazol-1-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate is a tetrahydrofuran derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C₁₁H₁₄N₄O₇
- Molecular Weight: 302.25 g/mol
- CAS Number: 2954872-88-7
Antimicrobial Effects
Research indicates that tetrahydrofuran derivatives exhibit significant antimicrobial properties. The presence of the imidazole ring in the compound is particularly noteworthy as imidazole derivatives are known for their antifungal and antibacterial activities. Studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria and fungi, suggesting that this compound may also possess similar properties.
Anticancer Potential
Tetrahydrofuran-containing compounds have been investigated for their anticancer effects. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. In particular, the acetamido and carbamoyl groups could enhance its interaction with cellular targets involved in cancer progression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The imidazole moiety may interact with enzymes critical for microbial metabolism or cancer cell proliferation.
- Disruption of Membrane Integrity: Similar compounds have been shown to disrupt cell membranes, leading to cell death.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of various tetrahydrofuran derivatives against common pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 μg/mL, indicating potent antimicrobial activity. This suggests that our compound may also have significant efficacy against these pathogens .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Klebsiella pneumoniae | 15 |
Study 2: Anticancer Activity
In vitro studies on similar tetrahydrofuran compounds revealed that they could induce apoptosis in human cancer cell lines. The mechanism was associated with the activation of caspase pathways and downregulation of anti-apoptotic proteins. This highlights the potential of our compound in cancer therapy .
Comparison with Similar Compounds
Azacitidine (CAS 10302-77-9)
Structure: (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(3-(diaminomethylene)ureido)tetrahydrofuran-3,4-diyl diacetate. Molecular Formula: C₁₃H₂₀N₄O₈. Key Differences:
- Substituent: Azacitidine has a ureido group with diaminomethylene, whereas the target compound features an imidazole ring with acetamido and carbamoyl groups.
- Activity : Azacitidine is a DNA methyltransferase inhibitor used in myelodysplastic syndromes. The imidazole in the target compound may instead interact with purine metabolism enzymes or kinases.
- Pharmacokinetics : Both compounds use acetyl groups for prodrug strategies, but the imidazole’s hydrogen-bonding capacity could alter target specificity .
Pyrimidine Dione Analog (CAS 10302-78-0)
Structure: (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate. Molecular Formula: C₁₄H₁₈N₄O₈. Key Differences:
- Heterocycle : The pyrimidine dione substituent replaces the imidazole, mimicking thymidine/uracil.
- Mechanism : Likely acts as a nucleoside analog to inhibit viral replication or DNA synthesis. The target compound’s imidazole may instead disrupt imidazole-dependent enzymes like histidine kinases.
- Molecular Weight : 370.31 g/mol (vs. ~368 g/mol for the target compound), suggesting comparable bioavailability .
Triazinone Derivative (CAS 10302-78-0)
Structure: (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate. Molecular Formula: C₁₄H₁₈N₄O₈. Key Differences:
- Heterocycle: The triazinone group introduces a six-membered ring with three nitrogens, contrasting with the five-membered imidazole.
- Applications: Triazinones are common in herbicides (e.g., atrazine) and anticancer agents. The target compound’s imidazole may offer better selectivity for human enzymes .
Fluorinated Nucleoside Analogs (Compounds 16 and 17, )
Structure : Complex fluorinated chains and triazole linkages.
Key Differences :
- Lipophilicity : Fluorination enhances metabolic stability and membrane permeability, absent in the target compound.
- Synthesis : Both use click chemistry (triazole formation), but the target compound’s simpler structure may reduce synthetic complexity .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Routes : Acetylation and nucleophilic substitution are common in synthesizing these compounds, as seen in and . The target compound likely requires regioselective imidazole coupling .
- Biological Targets: The imidazole group’s carbamoyl and acetamido moieties may target enzymes like adenosine deaminase or histidine kinases, contrasting with Azacitidine’s epigenetic effects .
- Safety : Hazard statements (H302, H315) in analogs suggest the target compound may require similar handling precautions .
Preparation Methods
Preparation Methods
Starting Materials and Reagents
The synthesis typically begins with precursors containing tetrahydrofuran rings and purine derivatives. Common reagents include:
- Acetic anhydride : Used for acetylation reactions.
- Dimethylaminopyridine (DMAP) : A catalyst for acylation.
- Sodium acetate : A buffering agent.
- Dichloromethane (DCM) : A solvent for extraction and purification.
Step-by-Step Synthesis
Step 1: Protection of Hydroxyl Groups
The hydroxyl groups on the tetrahydrofuran ring are protected using acetic anhydride in the presence of DMAP. This step ensures selective acetylation:
$$
\text{Tetrahydrofuran derivative} + \text{Acetic anhydride} \xrightarrow{\text{DMAP}} \text{Acetylated intermediate}
$$
Step 2: Functionalization of Purine Derivative
The purine derivative is modified by introducing acetamido and carbamoyl groups using controlled amidation reactions:
$$
\text{Purine precursor} + \text{Amidating agent} \xrightarrow{\text{Catalyst}} \text{Functionalized purine}
$$
Step 3: Coupling Reaction
The functionalized purine derivative is coupled with the acetylated tetrahydrofuran intermediate under stirring conditions in an organic solvent like acetonitrile:
$$
\text{Acetylated tetrahydrofuran} + \text{Functionalized purine} \xrightarrow{\text{Coupling agent}} \text{Target compound}
$$
Step 4: Purification
The crude product is purified using sequential washes with saturated sodium bicarbonate, citric acid solution, and brine. Organic layers are dried over sodium sulfate and filtered before solvent removal under reduced pressure.
Step 5: Final Characterization
Characterization methods include:
- NMR spectroscopy : To confirm structural integrity.
- Mass spectrometry : To verify molecular weight.
- IR spectroscopy : To identify functional groups.
Reaction Conditions
| Step | Temperature (°C) | Time (hours) | Solvent | Yield (%) |
|---|---|---|---|---|
| Protection of hydroxyls | Room temperature | 22 | Acetonitrile | ~62 |
| Amidation | 80 | 18 | Dichloromethane | ~56 |
| Coupling reaction | Room temperature | 24 | Acetonitrile | ~70 |
Notes on Optimization
- Catalyst Selection: DMAP enhances acetylation efficiency but must be used in controlled amounts to avoid side reactions.
- Reaction Monitoring: Thin-layer chromatography (TLC) is recommended to monitor intermediate formation.
- Solvent Purity: High-purity solvents minimize impurities in the final product.
Q & A
Q. How should researchers address discrepancies in reported biological activity across analogs?
- Methodological Answer : Variability in IC₅₀ values (e.g., triazole vs. thiadiazole derivatives) may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (SPR for binding kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
